
4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H33N5O5S2 and its molecular weight is 559.7. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Sulphonamides as Endothelin Antagonists
A study by Mortlock et al. (1997) discusses a series of novel sulphonamides, including compounds similar to 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, showing high affinity and selectivity for the endothelin ETA receptor. These compounds are significant as potent antagonists in vivo and can be administered orally with prolonged action duration (Mortlock et al., 1997).
Synthesis and Applications in Polymer Chemistry
Yokozawa et al. (2002) describe the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity using phenyl 4-(4-octyloxybenzylamino)benzoate, which is structurally related to the compound . This research contributes to the field of polymer chemistry, particularly in the synthesis of well-defined aromatic polyamides (Yokozawa et al., 2002).
Anticonvulsant and Antimicrobial Properties
Pal et al. (2017) synthesized a series of substituted amide derivatives of Sulphonamides, similar to the compound of interest. These derivatives displayed significant anticonvulsant and antimicrobial activities, highlighting their potential in pharmaceutical applications (Pal et al., 2017).
Use in Organic Synthesis and Radical Generation
Bowman et al. (1994) investigated sulfenamides synthesized from reactions involving amines and N-(benzenesulfenyl)-phthalimide or benzenesulfenyl chloride. The study, involving compounds structurally related to 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, focused on generating aminyl radicals, which are crucial in various organic synthesis processes (Bowman et al., 1994).
Anticancer Potential
Ravichandiran et al. (2019) report the synthesis and biological evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, which bear structural similarities to the compound of interest. These compounds displayed potent cytotoxic activity against various human cancer cell lines, indicating their potential use in cancer treatment (Ravichandiran et al., 2019).
Solid-Phase Synthesis in Drug Development
Meisenbach et al. (2003) discuss the solid-phase synthesis of a pyrimidine derivative directly on solid support. This method, relevant to the synthesis of compounds like 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, is crucial for quickly accessing desired compounds in sufficient quantities for early drug development (Meisenbach et al., 2003).
特性
IUPAC Name |
4-(dibutylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5S2/c1-4-6-18-31(19-7-5-2)38(35,36)24-12-8-21(9-13-24)25(32)29-22-10-14-23(15-11-22)37(33,34)30-26-27-17-16-20(3)28-26/h8-17H,4-7,18-19H2,1-3H3,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJNKLSYJLHRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)
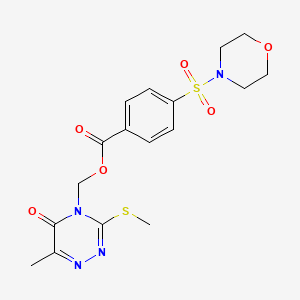
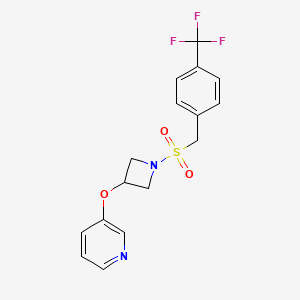
![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)
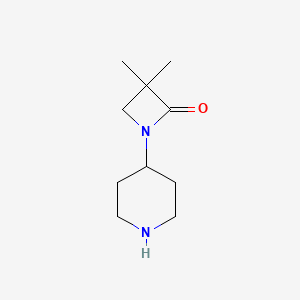
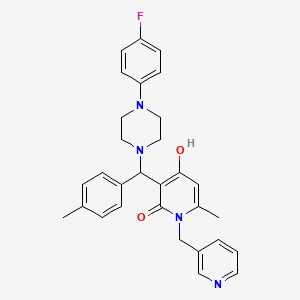
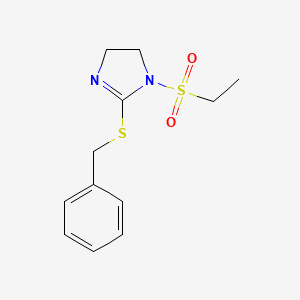
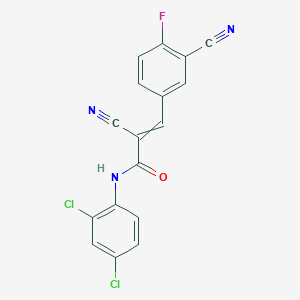
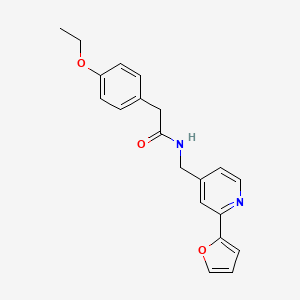
![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)
![(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)
![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)